molecular formula C12H22ClNO5S B2674022 Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 2377005-20-2

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B2674022
CAS No.: 2377005-20-2
M. Wt: 327.82
InChI Key: MMSONMMARVAUDL-SECBINFHSA-N
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Description

The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . It’s often used in aqueous solutions .


Synthesis Analysis

Tert-butyl groups are used in the synthesis of N-heterocycles via sulfinimines . They can also be synthesized directly from aldehydes and TBHP via Bu4NI-catalyzed aldehyde C−H oxidation .


Molecular Structure Analysis

The tert-butyl group has a molecular formula of C4H9 . It’s an alkyl group and a substituent group from isobutane .


Chemical Reactions Analysis

Tert-butyl groups are involved in various chemical reactions. For example, they play a role in the solvolysis of tert-butyl halides . They can also be used in the synthesis of aryl esters .


Physical and Chemical Properties Analysis

Tert-butyl groups have a net charge of 0, an average mass of 57.11426, and a mono-isotopic mass of 57.07043 . They are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

Scientific Research Applications

Synthetic Studies on Potent Marine Drugs

A study involved the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This research demonstrates the compound's utility in the synthesis of complex marine drug structures and its role in understanding antitumor properties (Hui-jing Li et al., 2013).

Catalytic Asymmetric Oxidation

Another application is in catalytic asymmetric oxidation processes. For example, the asymmetric oxidation of tert-butyl disulfide has led to the production of tert-butanesulfinamides and sulfoxides, showcasing the compound's role in creating chiral chemical structures with high enantiomeric excess, essential for pharmaceutical syntheses (D. Cogan et al., 1998).

Stereocontrolled Synthesis

Research on a highly stereocontrolled synthesis of compounds related to systemic fungicides demonstrates the importance of tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate in creating agriculturally relevant chemicals. This work highlights the compound's role in synthesizing enantiomerically pure chemicals for fungicidal applications (V. Vinković & V. Sunjic, 1997).

Electronic Structure Studies

Investigations into the electronic structure of metal complexes containing radical ligands provide insights into the physical oxidation states in transition-metal complexes. Such studies are crucial for developing new materials with specific electronic properties, indicating the broader applicability of the compound in materials science (P. Chaudhuri et al., 2001).

Structural Characterization

The reaction of tert-butyl compounds with carboxylic acids leading to dialkylaluminum carboxylates has been studied for their structural characterization. This research offers insights into the design of novel aluminum-based catalysts and materials (Charles E. Bethley et al., 1997).

Mechanism of Action

The mechanism of action of tert-butyl groups can vary depending on the specific reaction. For example, in the deprotection of tert-butyl carbamates, the tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .

Safety and Hazards

Tert-butyl groups can be found in various compounds, each with its own safety and hazard considerations. For example, tert-butyl chloride is a flammable and volatile compound .

Future Directions

Tert-butyl groups continue to be a focus of research in organic chemistry. For example, new methods for the synthesis of tert-butyl peresters from aldehydes are being developed . Additionally, the use of tert-butyl hydroperoxide as an oxidant in various reactions is being explored .

Properties

IUPAC Name

tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO5S/c1-11(2,3)19-10(15)14-6-9(7-20(13,16)17)18-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSONMMARVAUDL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H](O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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